2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

regioselective cross-coupling bromooxazole building blocks Suzuki–Miyaura reaction

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole (CAS 1894549-60-0, molecular formula C₁₀H₅BrF₃NO, MW 292.05 g/mol) is a heterocyclic building block belonging to the 2-halo-5-aryloxazole family. It features a bromine atom at the oxazole C2 position and a 3-(trifluoromethyl)phenyl substituent at the oxazole C5 position.

Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
Cat. No. B15221983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br
InChIInChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H
InChIKeyHAXYFSQSCJFSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole – Core Identity and Compound-Class Positioning for Informed Procurement


2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole (CAS 1894549-60-0, molecular formula C₁₀H₅BrF₃NO, MW 292.05 g/mol) is a heterocyclic building block belonging to the 2-halo-5-aryloxazole family . It features a bromine atom at the oxazole C2 position and a 3-(trifluoromethyl)phenyl substituent at the oxazole C5 position. The compound is sold at ≥98% purity (HPLC) and is intended exclusively for research use . The C2-bromo substituent enables participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Negishi, Stille, Buchwald–Hartwig), making this scaffold a versatile intermediate for medicinal chemistry diversification [1]. The 3-CF₃ group on the phenyl ring confers elevated lipophilicity relative to non-fluorinated analogs, a property that can be exploited in lead optimization campaigns where logD modulation is desired [1].

Why 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole Cannot Be Casually Interchanged with Generic Oxazole Building Blocks


The compound's differentiation resides in the precise spatial and electronic arrangement of three structural features—the C2 bromine, the oxazole ring, and the m-CF₃-phenyl group at C5—each governing a distinct property dimension. The C2-bromo atom is the reactive handle for Pd-catalyzed cross-coupling, and its regiochemistry (C2 versus C4 or C5) dictates the vector of diversification in the final target molecule [1]. Removing the bromine (e.g., 5-(3-(trifluoromethyl)phenyl)oxazole, CAS 175205-48-8, MW 213.16 g/mol) eliminates all cross-coupling utility . Replacing the m-CF₃-phenyl with an unsubstituted phenyl (e.g., 2-bromo-5-phenyloxazole, CAS 129053-70-9) reduces computed logP by approximately 1.1 log units (XLogP3 3.0 vs. ~4.12 for the title compound) and removes the electron-withdrawing character that modulates both the oxazole ring's electronic profile and the compound's pharmacokinetic behavior [2]. Moving the bromine to the phenyl ring (regioisomer 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole, CAS 2364585-32-8) redirects the cross-coupling site from the heterocycle to the pendant aryl ring, fundamentally altering the accessible chemical space. None of these alternatives simultaneously delivers the C2-cross-coupling handle, the m-CF₃ lipophilicity enhancement, and the oxazole C5-aryl substitution pattern that the title compound provides in a single, commercially available entity.

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole – Quantitative Differentiation Evidence Against Closest Analogs and Regioisomers


C2-Bromo Regiochemistry Enables Selective Oxazole Diversification Distinguished from C5-Bromo and Phenyl-Bromo Regioisomers

The target compound positions the bromine atom at the oxazole C2 position (SMILES: FC(F)(F)c1cccc(-c2cnc(Br)o2)c1), making it a substrate for Pd-catalyzed cross-coupling at the heterocyclic core [1]. This contrasts with the regioisomer 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole (CAS 2364585-32-8), where the bromine resides on the phenyl ring (SMILES: FC(F)(F)C1=CC=CC(C2=CN=CO2)=C1Br), directing coupling to the pendant aryl group instead . Solomin et al. (2019) demonstrated that 2-bromooxazoles undergo regiocontrolled lithiation/bromination exclusively at C2 and function as competent partners in Suzuki–Miyaura cross-coupling under parallel synthesis conditions on multigram scale [1]. The C5-bromo isomer (i.e., 2-aryl-5-bromooxazoles) serves a different diversification vector, as established by Kashima and Arao (1989) who showed that 2-aryl-5-bromooxazoles undergo halogen/metal exchange with butyllithium for C5 functionalization, rather than cross-coupling [2].

regioselective cross-coupling bromooxazole building blocks Suzuki–Miyaura reaction

Lipophilicity Increase of ~1.1 Log Units Versus the Non-Trifluoromethyl Analog 2-Bromo-5-phenyloxazole

The computed partition coefficient (LogP) of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole is 4.1229, as reported on the Leyan vendor datasheet . The closest non-fluorinated analog, 2-bromo-5-phenyloxazole (CAS 129053-70-9), has a computed XLogP3-AA of 3.0 in PubChem [1]. This represents an increase of approximately +1.1 log units attributable to the m-CF₃ substituent. For context, the de-brominated comparator 5-(3-(trifluoromethyl)phenyl)oxazole (CAS 175205-48-8) has an XLogP3-AA of 2.9 [2], indicating that the CF₃ group contributes approximately +1.0–1.2 log units regardless of bromination status.

logP differentiation trifluoromethyl effect membrane permeability lead optimization

Synthetic Versatility: Cross-Coupling Competence Versus the Non-Brominated Analog That Lacks All Diversification Handles

The presence of the C2-bromo atom enables 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole to participate in a broad array of palladium-catalyzed transformations—including Suzuki–Miyaura, Negishi, Stille, and Buchwald–Hartwig couplings—as established for the 2-bromooxazole compound class by Solomin et al. (2019) [1]. In contrast, the non-brominated analog 5-(3-(trifluoromethyl)phenyl)oxazole (CAS 175205-48-8) lacks any halogen leaving group and therefore cannot serve as an electrophilic partner in these cross-coupling reactions, limiting its synthetic utility to electrophilic aromatic substitution or directed metalation approaches . The Solomin study specifically demonstrated the utility of bromooxazole building blocks in Suzuki–Miyaura cross-coupling under parallel synthesis conditions, a workflow directly relevant to medicinal chemistry library production [1].

building block utility Pd-catalyzed coupling parallel library synthesis C–C bond formation

Pharmacophoric Scaffold Validation: Structurally Analogous Oxazole–Benzamide Binds S. aureus FtsZ with Sub-Micromolar Affinity in a High-Resolution Co-Crystal Structure

The PDB co-crystal structure 6KVP (resolution 1.40 Å) features a ligand—3-[(1R)-1-[5-bromo-4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]ethoxy]-2,6-difluorobenzamide—that shares the core bromo-oxazole-trifluoromethylphenyl pharmacophore with the title compound (the ligand has Br at C5 and 4-CF₃-phenyl at C4, while the target compound has Br at C2 and 3-CF₃-phenyl at C5) [1]. This ligand binds S. aureus FtsZ with Kd values of 0.6–4.6 µM (Gram-positive pathogens) and 0.2–0.8 µM (Gram-negative pathogens including E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii), as measured by fluorescence anisotropy [2]. The high-resolution structure (R-free 0.177, R-work 0.145) provides atomic-level validation that the bromo-oxazole-(trifluoromethyl)phenyl motif can productively engage a clinically relevant bacterial target.

FtsZ inhibitor antibacterial X-ray crystallography structure-based drug design

Computed Drug-Likeness and Permeability Profile: TPSA, H-Bond Count, and Rotatable Bond Assessment

The title compound's computed physicochemical parameters—TPSA 26.03 Ų, 0 hydrogen bond donors, 2 hydrogen bond acceptors, 1 rotatable bond, and LogP 4.12—are reported on the Leyan vendor datasheet . These values place it within or near established lead-like chemical space. The low TPSA (<60 Ų) and absence of H-bond donors predict good passive membrane permeability, while the LogP of 4.12 is slightly above the typical oral drug range (1–3) but within acceptable bounds for CNS-targeted or fragment-based discovery programs [1]. By comparison, the non-brominated analog 5-(3-(trifluoromethyl)phenyl)oxazole has a TPSA of 26 Ų and XLogP3 of 2.9 [1], indicating that bromination at C2 increases lipophilicity by ~1.2 log units without altering the polar surface area.

drug-likeness TPSA Lipinski parameters lead-like properties

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Library Synthesis via Parallel Suzuki–Miyaura Diversification at the C2 Position

The C2-bromo substituent enables high-throughput parallel synthesis of 2-aryl/heteroaryl-5-(3-(trifluoromethyl)phenyl)oxazole libraries using Pd-catalyzed Suzuki–Miyaura cross-coupling with commercially available boronic acids. The Solomin et al. (2019) methodology demonstrates that 2-bromooxazoles are competent substrates for parallel Suzuki–Miyaura coupling on multigram scale, providing a validated workflow for constructing diverse compound collections . The m-CF₃-phenyl group at C5 remains invariant during C2 diversification, ensuring that each library member retains the lipophilicity-enhancing trifluoromethyl substituent. This scenario is directly relevant to hit-to-lead and lead optimization campaigns in anti-infective, oncology, or inflammation programs where oxazole-based scaffolds have established precedent [1].

Structure-Based Drug Design Targeting FtsZ or Related Bacterial Division Proteins

The PDB co-crystal structure 6KVP provides a high-resolution (1.40 Å) template for structure-based design using the bromo-oxazole-(trifluoromethyl)phenyl pharmacophore . Although the co-crystallized ligand (compound 2) has bromine at C5 rather than C2, the core scaffold geometry and the spatial relationship between the bromine, oxazole, and CF₃-phenyl groups are well-defined, enabling rational modification at the C2 position via cross-coupling. The fluorescent probe BOFP derived from this scaffold binds FtsZ from multiple clinically relevant Gram-positive (Kd 0.6–4.6 µM) and Gram-negative (Kd 0.2–0.8 µM) pathogens, demonstrating broad-spectrum target engagement [1]. The title compound can serve as a starting point for synthesizing new analogs with varied C2 substituents while maintaining the validated oxazole-CF₃-phenyl core.

Fragment-Based or Property-Driven Lead Optimization Requiring Elevated Lipophilicity with Low TPSA

For programs where balanced permeability and elevated lipophilicity are desired (e.g., CNS-penetrant candidates or intracellular bacterial targets), the title compound offers a TPSA of 26.03 Ų and LogP of ~4.12, placing it in a favorable region of the TPSA–LogP permeability space . The low TPSA (<60 Ų threshold) predicts good passive membrane permeation, while the CF₃-driven LogP of ~4.12 (approximately 1.1 log units higher than the non-fluorinated analog 2-bromo-5-phenyloxazole at XLogP3 3.0) enhances membrane partitioning [1]. Critically, the single rotatable bond and absence of hydrogen bond donors minimize the entropic penalty upon binding, a property that can be advantageous in fragment-based discovery where ligand efficiency is paramount .

Regioselective C2 Functionalization for Materials Chemistry or Agrochemical Intermediate Synthesis

Beyond medicinal chemistry, the C2-bromo group can be exploited for installing conjugated aromatic or heteroaromatic substituents via cross-coupling, generating extended π-systems for materials applications (e.g., fluorescent probes, OLED emitters, or photoactive molecules). The oxazole ring itself is a known fluorophore component, and the electron-withdrawing CF₃ group modulates the electronic properties of the conjugated system . The Solomin et al. (2019) demonstration that 2-bromooxazoles are readily accessible on multigram scale and compatible with parallel synthesis conditions [1] supports the feasibility of scaling these intermediates for non-pharmaceutical applications where reproducible building-block quality (≥98% purity ) is required.

Quote Request

Request a Quote for 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.